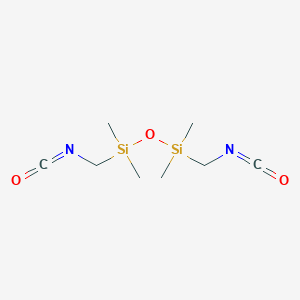
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane is a chemical compound with the molecular formula C10H20N2O2Si2. It is a member of the organosilicon compounds, which are known for their unique properties due to the presence of silicon atoms in their structure. This compound is particularly interesting due to its dual isocyanate functional groups, which make it highly reactive and useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane can be synthesized through the reaction of 1,3-bis(aminomethyl)-1,1,3,3-tetramethyldisiloxane with phosgene. The reaction typically occurs in a solvent such as toluene or dichloromethane, under an inert atmosphere to prevent unwanted side reactions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This method minimizes the risk of hazardous by-products and improves the overall efficiency of the process.
化学反应分析
Types of Reactions
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water, forming urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Substitution Reactions: The silicon atoms in the compound can undergo substitution reactions with various organometallic reagents.
Common Reagents and Conditions
Alcohols and Amines: These nucleophiles react with the isocyanate groups under mild conditions, typically at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as dibutyltin dilaurate can be used to accelerate the reaction rates.
Solvents: Common solvents include toluene, dichloromethane, and tetrahydrofuran.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
科学研究应用
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings due to its biocompatibility.
Industry: Utilized in the production of high-performance materials such as adhesives, sealants, and coatings.
作用机制
The mechanism of action of 1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The silicon atoms in the compound provide unique properties such as flexibility and thermal stability, which are advantageous in various applications.
相似化合物的比较
Similar Compounds
1,3-Bis(isocyanatomethyl)benzene: Similar in having two isocyanate groups but differs in the presence of a benzene ring instead of a siloxane backbone.
1,3-Bis(isocyanatomethyl)cyclohexane: Contains a cyclohexane ring instead of a siloxane backbone.
1,3-Bis(isocyanatomethyl)propane: Has a propane backbone instead of a siloxane backbone.
Uniqueness
1,3-Bis(isocyanatomethyl)-1,1,3,3-tetramethyldisiloxane is unique due to its siloxane backbone, which imparts flexibility, thermal stability, and resistance to oxidation. These properties make it particularly useful in applications where traditional organic compounds may not perform as well.
属性
CAS 编号 |
37601-26-6 |
|---|---|
分子式 |
C8H16N2O3Si2 |
分子量 |
244.39 g/mol |
IUPAC 名称 |
isocyanatomethyl-[isocyanatomethyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C8H16N2O3Si2/c1-14(2,7-9-5-11)13-15(3,4)8-10-6-12/h7-8H2,1-4H3 |
InChI 键 |
ZLBSXSINQAGLTD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CN=C=O)O[Si](C)(C)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


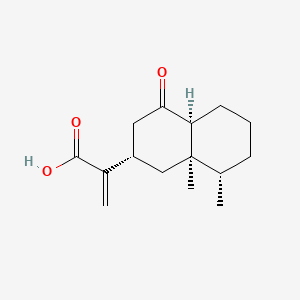
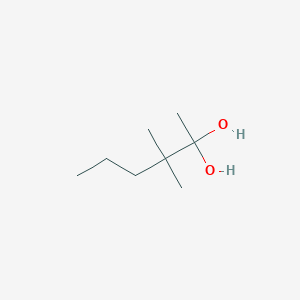
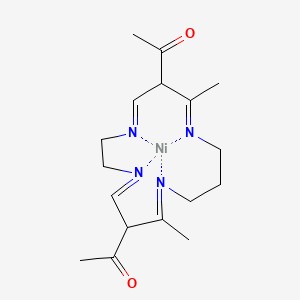
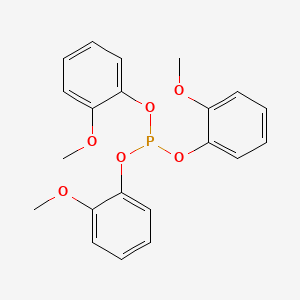
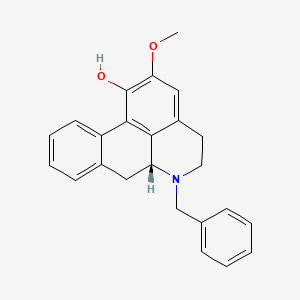
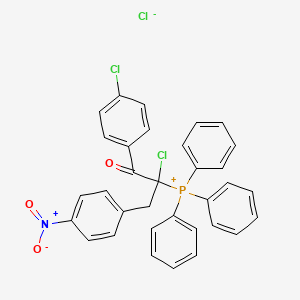

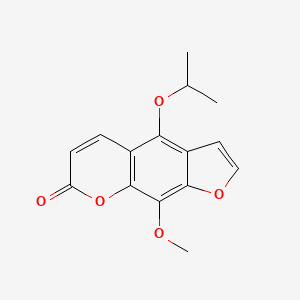
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
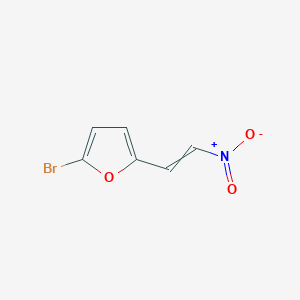
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)
